6-methyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinoline-1(2H)-carbothioamide
Overview
Description
6-methyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinoline-1(2H)-carbothioamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinoline-1(2H)-carbothioamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Tetrahydrofuran-2-ylmethyl Group: The tetrahydrofuran-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by the tetrahydrofuran-2-ylmethyl moiety.
Formation of the Carbothioamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinoline-1(2H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to a dihydroquinoline or tetrahydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline core and the tetrahydrofuran-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
6-methyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinoline-1(2H)-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinoline-1(2H)-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the carbothioamide group allows for the formation of strong hydrogen bonds and other non-covalent interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidine-2-carboxamide
- 6-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide
Uniqueness
6-methyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinoline-1(2H)-carbothioamide is unique due to its quinoline core structure, which imparts distinct electronic and steric properties. The presence of the tetrahydrofuran-2-ylmethyl group enhances its solubility and bioavailability, while the carbothioamide group provides additional sites for hydrogen bonding and other interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-2H-quinoline-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-12-6-7-15-13(10-12)4-2-8-18(15)16(20)17-11-14-5-3-9-19-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXORDIXEHNEMDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=S)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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